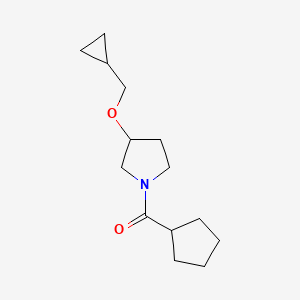
2-amino-N-(1-cyano-2,2-dimethylpropyl)-5-nitropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(1-cyano-2,2-dimethylpropyl)-5-nitropyridine-3-carboxamide, also known as A-967079, is a selective antagonist for the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli including heat, capsaicin, and protons. It is involved in the transmission of pain signals and has been identified as a potential target for pain management.
Mecanismo De Acción
2-amino-N-(1-cyano-2,2-dimethylpropyl)-5-nitropyridine-3-carboxamide selectively blocks the TRPV1 ion channel, which is involved in the transmission of pain signals. By blocking this channel, 2-amino-N-(1-cyano-2,2-dimethylpropyl)-5-nitropyridine-3-carboxamide reduces the transmission of pain signals, leading to a reduction in pain.
Biochemical and Physiological Effects:
2-amino-N-(1-cyano-2,2-dimethylpropyl)-5-nitropyridine-3-carboxamide has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. It has also been investigated for its potential in treating other conditions such as anxiety and depression. 2-amino-N-(1-cyano-2,2-dimethylpropyl)-5-nitropyridine-3-carboxamide has been shown to have a good safety profile with no significant side effects observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-N-(1-cyano-2,2-dimethylpropyl)-5-nitropyridine-3-carboxamide is a selective antagonist for the TRPV1 ion channel, which makes it a valuable tool for studying the role of this channel in pain transmission. However, as with any experimental tool, there are limitations to its use. 2-amino-N-(1-cyano-2,2-dimethylpropyl)-5-nitropyridine-3-carboxamide is not effective in all models of pain, and its effectiveness may vary depending on the specific type of pain being studied.
Direcciones Futuras
There are several potential future directions for research on 2-amino-N-(1-cyano-2,2-dimethylpropyl)-5-nitropyridine-3-carboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of interest is the investigation of the role of TRPV1 in other conditions such as anxiety and depression. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-amino-N-(1-cyano-2,2-dimethylpropyl)-5-nitropyridine-3-carboxamide in humans.
Métodos De Síntesis
2-amino-N-(1-cyano-2,2-dimethylpropyl)-5-nitropyridine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of a pyridine ring, followed by the introduction of an amine and a cyano group. Nitration of the pyridine ring followed by deprotection of the amine and cyano groups yields the final product.
Aplicaciones Científicas De Investigación
2-amino-N-(1-cyano-2,2-dimethylpropyl)-5-nitropyridine-3-carboxamide has been extensively studied in preclinical models as a potential treatment for pain. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. 2-amino-N-(1-cyano-2,2-dimethylpropyl)-5-nitropyridine-3-carboxamide has also been investigated for its potential in treating other conditions such as anxiety and depression.
Propiedades
IUPAC Name |
2-amino-N-(1-cyano-2,2-dimethylpropyl)-5-nitropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-12(2,3)9(5-13)16-11(18)8-4-7(17(19)20)6-15-10(8)14/h4,6,9H,1-3H3,(H2,14,15)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQHTBUGDQMOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(1-cyano-2,2-dimethylpropyl)-5-nitropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2995520.png)




![N-cyclohexyl-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2995530.png)

![N,N-diethyl-N'-(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2995532.png)

![N-Methyl-N-[2-oxo-2-[(2-propan-2-ylphenyl)methylamino]ethyl]prop-2-enamide](/img/structure/B2995534.png)
![N-[2-(2-Oxo-3H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2995535.png)
![1-[3-(2-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2995536.png)
![Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate](/img/structure/B2995541.png)
![1-[(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone](/img/structure/B2995542.png)